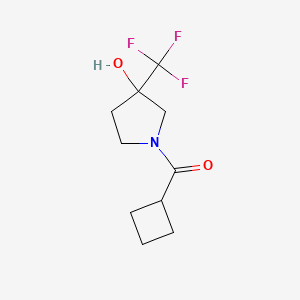

1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which include “1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol”, can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The chemical reactions involving “this compound” are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrrolidine moiety .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Properties

The molecule of 1-{(2E)-2-[(Aminocarbonothioyl)hydrazono]-2-(3-mesityl-3-methylcyclobutyl)ethyl}pyrrolidine-2,5-dione, a compound related to 1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol, has been studied for its structural properties. This molecule contains cyclobutane, pyrrolidine, and benzene rings. Its cyclobutane ring demonstrates notable planarity with a maximum deviation of 0.151 Å. This structural analysis contributes to understanding the chemical behavior and potential applications of similar compounds (Karakurt, Dinçer, Yilmaz, & Cukurovali, 2003).

Synthetic Applications

Cyclopenta[b]pyrroles Synthesis: The pyrrolidine-mediated reactions of 1,2,4-triazines with cyclobutanone lead to cyclopenta[b]pyrroles, which can be further derivatized. This highlights a potential application of this compound in synthetic organic chemistry, particularly in the construction of complex ring systems (Ye et al., 2010).

Trifluoromethyl-Substituted Compounds: Synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, closely related to this compound, showcases its potential in the creation of novel compounds with unique properties, which can be significant in pharmaceutical and material sciences (Radchenko, Mykhailiuk, Bezdudny, & Komarov, 2009).

Biological Applications

- β-Galactofuranosidase Inhibition: Enantiomeric polyhydroxyalkylpyrrolidines, derived from compounds similar to this compound, have been synthesized and evaluated as inhibitors of the β-galactofuranosidase from Penicillium fellutanum. Although these compounds showed little inhibitory activity, this approach indicates potential biological applications in enzyme inhibition studies (Oliveira Udry et al., 2016).

Material Science Applications

- Electrochemical Properties: Research on fulleropyrrolidines containing trifluoromethyl groups, related to this compound, demonstrated that these compounds exhibit promising fluorescence and electrochemical properties. This suggests their potential application in materials science, particularly in photovoltaic conversion materials (Li, Yu, Fang, & Wei, 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

cyclobutyl-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NO2/c11-10(12,13)9(16)4-5-14(6-9)8(15)7-2-1-3-7/h7,16H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBUXCVCQBMPOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2635537.png)

![2-((4-fluorophenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2635546.png)

![[2-Methoxy-5-(piperidylsulfonyl)phenyl]methyl[(4-methylphenyl)sulfonyl]amine](/img/structure/B2635548.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2635552.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2635553.png)

![N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B2635554.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)picolinamide](/img/structure/B2635557.png)

![4-(4-chloro-3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2635558.png)